穿孔素

描述

Synthesis Analysis

Perforin is an indispensable effector protein of primary cytotoxic lymphocytes (CTL or NK cells) that typically defend the host against virus infection . Perforin’s pore-forming activity is necessary for the delivery of proapoptotic serine proteases, granzymes, into the cytosol of infected or cancerous target cells .

Molecular Structure Analysis

Perforin-2 (MPEG1) is thought to enable the killing of invading microbes engulfed by macrophages and other phagocytes, forming pores in their membranes . Loss of perforin-2 renders individual phagocytes and whole organisms significantly more susceptible to bacterial pathogens .

Chemical Reactions Analysis

Perforin is the key pore-forming molecule in the cytotoxic granules of immune killer cells . Expressed only in killer cells, Perforin is the rate-limiting molecule for cytotoxic function, delivering the death-inducing granule serine proteases (granzymes) into target cells marked for immune elimination .

科学研究应用

穿孔素在免疫反应中的作用

穿孔素是自然杀伤细胞 (NK) 和 CD8+ T 细胞细胞毒活性的组成部分,它们使用相同的机制来破坏靶细胞。它与嗜血细胞淋巴组织细胞增生症 (HLH) 特别相关,HLH 是一种由穿孔素基因突变引起的疾病。有趣的是,穿孔素的作用延伸到针对癌症的免疫治疗,其中致敏的树突状细胞 (DC) 表现出增加的细胞毒活性和更高的穿孔素和颗粒酶表达,表明潜在的抗肿瘤活性 (Švegar, 2021).

穿孔素/颗粒酶诱导的凋亡

穿孔素/颗粒酶诱导的凋亡对于消除病毒感染或转化的细胞至关重要。穿孔素在颗粒酶介导的凋亡中的作用至关重要,但尚未完全了解。这种协同作用仍然是持续研究的主题,强调了其在病毒感染和肿瘤耐药等病理生理背景中的重要性 (Trapani & Smyth, 2002).

穿孔素的分子和细胞功能

储存在 CTL 和 NK 细胞颗粒中的穿孔素对于向靶细胞传递致命打击至关重要。它的分子和细胞功能,以及它在人类疾病中的作用,最近由于遗传学、临床和生化研究的关键进展而重新引起兴趣 (Voskoboinik & Trapani, 2006).

与补体成分 C9 的同源性

穿孔素的主要结构显示出与补体系统第九成分 (C9) 的同源性,揭示了其进化联系和参与细胞介导的细胞溶解。这一发现至关重要,因为它将穿孔素与免疫系统中一个完善的溶细胞途径联系起来 (Shinkai, Takio, & Okumura, 1988).

对疾病和免疫反应的影响

穿孔素在各种疾病、对感染的免疫反应和免疫病理学中的作用是一个重要的研究领域。它参与自身免疫性疾病和移植排斥,以及它通过在细胞膜中形成通道破坏靶细胞完整性的作用机制,引起了极大的兴趣 (Osińska, Popko, & Demkow, 2014).

穿孔素在移植医学中的作用

在肾移植受者中,外周血淋巴细胞中穿孔素表达动态用于监测免疫抑制治疗的效率并预测急性排斥。这些发现提供了穿孔素介导的细胞毒性在移植肾排斥中的作用的见解 (Rukavina 等,1996).

作用机制

Perforin is released from cytolytic granules and binds to the target cell membrane to form a pore, leading to activation of cell cytotoxicity . The perforin/granzyme system of cytotoxicity is the main mechanism through which NK cells and cytotoxic T lymphocytes eliminate virally infected host cells .

未来方向

属性

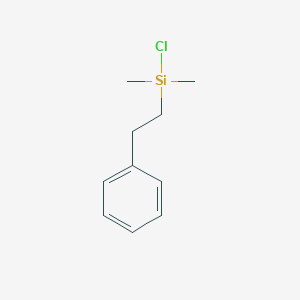

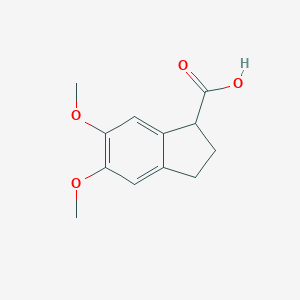

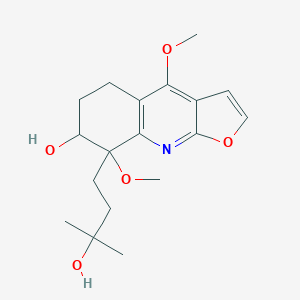

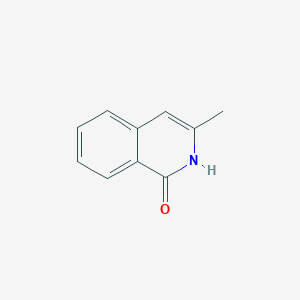

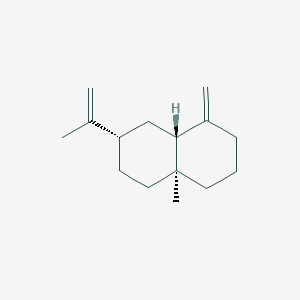

IUPAC Name |

8-(3-hydroxy-3-methylbutyl)-4,8-dimethoxy-6,7-dihydro-5H-furo[2,3-b]quinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-17(2,21)8-9-18(23-4)13(20)6-5-11-14(22-3)12-7-10-24-16(12)19-15(11)18/h7,10,13,20-21H,5-6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGNFPUMBJSZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1(C(CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347429 | |

| Record name | 5,6,7,8-Tetrahydro-7-hydroxy-4,8-dimethoxy-alpha,alpha-dimethylfuro[2,3-b]quinoline-8-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perforine | |

CAS RN |

313958-49-5 | |

| Record name | 5,6,7,8-Tetrahydro-7-hydroxy-4,8-dimethoxy-alpha,alpha-dimethylfuro[2,3-b]quinoline-8-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)

![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)